molecular formula C25H24Cl2N2O4 B11128261 N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methoxybenzamide

N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methoxybenzamide

Cat. No.: B11128261
M. Wt: 487.4 g/mol
InChI Key: GGTOFEYIPXSZFS-KGENOOAVSA-N
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Description

N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a tert-butylamino group, a dichlorophenyl group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dichlorophenyl-2-furyl ketone with tert-butylamine to form an intermediate, which is then reacted with 4-methoxybenzoyl chloride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds containing tert-butylamino and dichlorophenyl groups. Examples include:

Uniqueness

N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H24Cl2N2O4

Molecular Weight

487.4 g/mol

IUPAC Name

N-[(E)-3-(tert-butylamino)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C25H24Cl2N2O4/c1-25(2,3)29-24(31)21(28-23(30)15-5-8-17(32-4)9-6-15)14-18-10-12-22(33-18)16-7-11-19(26)20(27)13-16/h5-14H,1-4H3,(H,28,30)(H,29,31)/b21-14+

InChI Key

GGTOFEYIPXSZFS-KGENOOAVSA-N

Isomeric SMILES

CC(C)(C)NC(=O)/C(=C\C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)/NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)(C)NC(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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